![molecular formula C22H17N5O2 B4615662 7-(4-methoxybenzyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4615662.png)
7-(4-methoxybenzyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Overview
Description
Pyridotriazolopyrimidinone derivatives, including compounds with structures similar to "7-(4-methoxybenzyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one," are of significant interest due to their diverse pharmacological activities. These compounds are synthesized through various methods, including condensation reactions, and are characterized by their unique molecular structures that contribute to their biological activities (Lahmidi et al., 2019).
Synthesis Analysis
The synthesis of pyridotriazolopyrimidinone derivatives typically involves condensation reactions. For instance, a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized through a condensation reaction of 3-amino-1,2,4-triazole with 4-hyroxy-6-methyl-pyran-2-one (Lahmidi et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds has been characterized by techniques such as X-ray single crystal diffraction and spectroscopic methods (1H NMR, 13C NMR, and IR spectroscopy). These studies provide insights into the geometrical parameters and confirm the molecular structure of synthesized compounds (Lahmidi et al., 2019).
Chemical Reactions and Properties
Pyridotriazolopyrimidinone derivatives undergo various chemical reactions, including regioselective N- and O-alkylation, which significantly influence their biological activities. These reactions can alter the chemical properties of the compounds, affecting their interaction with biological targets (Islam et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystal structure, are determined through experimental studies. For example, X-ray analysis has been used to elucidate the crystal structure of similar compounds, providing valuable information about their physical characteristics (Clayton et al., 1980).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyridotriazolopyrimidinone derivatives are influenced by their molecular structure. These properties are crucial for understanding the mechanisms of action of these compounds and their interactions with biological systems (Lahmidi et al., 2019).
Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial and Antioxidant Activities : A study by Gilava et al. (2020) involved the synthesis of a series of compounds using the Biginelli protocol, which were then evaluated for their antimicrobial and antioxidant activities. These compounds, including analogues of the specified chemical, were characterized using IR, NMR, mass spectroscopic techniques, and elemental analyses, demonstrating significant biological potential (V. P. Gilava, P. Patel, H. Ram, & J. H. Chauhan, 2020).
Antibacterial Activity : Reddy et al. (2013) synthesized novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles and screened them for antibacterial activity against various Gram-positive and Gram-negative bacteria. This study highlighted the potential of triazolopyrimidine analogues as potent molecules for further development in antibacterial therapies (C. Reddy, M. V. Devi, G. R. Kumar, M. Sunitha, & A. Nagaraj, 2013).
Chemical Characterization and Structural Analysis
- Crystal Structure and Spectroscopic Characterization : Lahmidi et al. (2019) synthesized a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring and characterized it through X-ray single crystal diffraction and various spectroscopic techniques. Their research contributes to understanding the structural properties and potential biological activities of such compounds (S. Lahmidi, E. Anouar, Lahcen El Hamdaoui, Y. Ouzidan, M. Kaur, J. Jasinski, N. K. Sebbar, E. Essassi, & M. El Moussaouiti, 2019).
Antimicrobial Activity Evaluation
- Synthesis and Pharmacological Evaluation : Suresh et al. (2016) reported the synthesis of novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives. These compounds were characterized and screened for their antibacterial and antifungal activities, showing significant biological activity against tested microorganisms (M. Suresh, P. Lavanya, & C. Rao, 2016).
properties
IUPAC Name |
11-[(4-methoxyphenyl)methyl]-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2/c1-29-17-9-7-15(8-10-17)14-26-12-11-19-18(21(26)28)13-23-22-24-20(25-27(19)22)16-5-3-2-4-6-16/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNHLJHTXKBEJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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